3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances the compound’s reactivity and stability, making it a useful intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of chlorine and trifluoromethyl groups onto the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced catalytic systems helps achieve high efficiency and scalability in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides.
Pharmaceuticals: The compound is valuable in the development of pharmaceutical agents due to its unique reactivity and stability.
Material Science: It is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and other functional materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to its biological activity. The chlorine atoms also contribute to its reactivity, allowing it to form stable complexes with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: This compound has similar structural features but differs in the position of the chlorine atom.
4-(Trifluoromethyl)pyridine: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine is unique due to the combination of chlorine and trifluoromethyl groups on the pyridine ring. This combination enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHJBKTXWOFBFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215855 | |
Record name | 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227570-91-3 | |
Record name | 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227570-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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